2-(2,4-Dichloro-5-fluorophenoxy)acetamide
Overview
Description
2-(2,4-Dichloro-5-fluorophenoxy)acetamide is an organic compound with the molecular formula C8H6Cl2FNO It is characterized by the presence of dichloro and fluoro substituents on a phenoxyacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-fluorophenoxy)acetamide typically involves the reaction of 2,4-dichloro-5-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of chloroacetyl chloride, forming the acetamide linkage .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction conditions, such as temperature and pressure, further improves the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-5-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The acetamide group can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted phenoxyacetamides, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2,4-Dichloro-5-fluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to selectively inhibit the COX-2 enzyme.
Cancer Research: Derivatives of this compound have shown antiproliferative activities against various cancer cell lines, including MCF-7 and A549.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-5-fluorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory pathway. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- **2,4-Dich
2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties and used in agriculture.
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARSYZHMMHFDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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